4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine
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Overview
Description
4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine is a complex organic compound with a unique structure that includes fluorophenyl, nitrophenyl, and phenylpyrimidinamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine typically involves multiple steps. One common method includes the condensation of 4-fluoroaniline with 2-nitrobenzaldehyde to form the Schiff base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium hydroxide or potassium carbonate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl sulfone: Similar in structure but lacks the nitrophenyl and pyrimidinamine groups.
4-Fluorophenol: Contains the fluorophenyl group but differs significantly in overall structure.
Uniqueness
4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2/c24-19-12-10-17(11-13-19)21-14-20(16-6-2-1-3-7-16)26-23(27-21)28-25-15-18-8-4-5-9-22(18)29(30)31/h1-15H,(H,26,27,28)/b25-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCWJVPEYUGVGU-MYYYXRDXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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